molecular formula C7H4Cl2N2O6S B14082156 1-(Dichloromethylsulfonyl)-2,4-dinitrobenzene CAS No. 1024-51-7

1-(Dichloromethylsulfonyl)-2,4-dinitrobenzene

Cat. No.: B14082156
CAS No.: 1024-51-7
M. Wt: 315.09 g/mol
InChI Key: XRPXPIHZGVZKHA-UHFFFAOYSA-N
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Description

1-(Dichloromethylsulfonyl)-2,4-dinitrobenzene is an organic compound characterized by the presence of dichloromethylsulfonyl and dinitrobenzene functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dichloromethylsulfonyl)-2,4-dinitrobenzene typically involves the nitration of benzene derivatives followed by sulfonylation. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective introduction of nitro and sulfonyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfonylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Dichloromethylsulfonyl)-2,4-dinitrobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichloromethylsulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, amino-substituted benzene derivatives, and various substituted benzene compounds depending on the nucleophile used.

Scientific Research Applications

1-(Dichloromethylsulfonyl)-2,4-dinitrobenzene has several scientific research applications:

    Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Dichloromethylsulfonyl)-2,4-dinitrobenzene involves its interaction with molecular targets through its reactive functional groups. The nitro groups can participate in redox reactions, while the sulfonyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can lead to the inhibition of enzyme activity and modification of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Chloromethylsulfonyl)-2,4-dinitrobenzene
  • 1-(Methylsulfonyl)-2,4-dinitrobenzene
  • 1-(Dichloromethylsulfonyl)-3,5-dinitrobenzene

Uniqueness

1-(Dichloromethylsulfonyl)-2,4-dinitrobenzene is unique due to the presence of both dichloromethylsulfonyl and dinitro groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

1024-51-7

Molecular Formula

C7H4Cl2N2O6S

Molecular Weight

315.09 g/mol

IUPAC Name

1-(dichloromethylsulfonyl)-2,4-dinitrobenzene

InChI

InChI=1S/C7H4Cl2N2O6S/c8-7(9)18(16,17)6-2-1-4(10(12)13)3-5(6)11(14)15/h1-3,7H

InChI Key

XRPXPIHZGVZKHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)C(Cl)Cl

Origin of Product

United States

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